molecular formula C23H27N5O3 B564776 Prazobind-d8 CAS No. 1189701-23-2

Prazobind-d8

Cat. No. B564776
CAS RN: 1189701-23-2
M. Wt: 429.55
InChI Key: MXXRJJCMLRPJOF-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prazobind-d8 is the deuterium labeled Prazobind . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Prazobind-d8 is C23H19D8N5O3 . The deuterium labeling indicates that eight hydrogen atoms in the molecule have been replaced by deuterium .

Scientific Research Applications

Overview of Prazobind-d8 in Clinical Applications

Prazobind-d8, known for its clinical applications, has been extensively studied for its pharmacological properties and therapeutic use in various medical conditions. While the specific research on "Prazobind-d8" as queried was not directly found, extensive studies have been conducted on Prazosin, a closely related compound, highlighting its diverse applications in the medical field. These studies offer insight into the potential applications of related compounds like Prazobind-d8 in treating conditions such as hypertension, congestive heart failure, and other related disorders.

Applications in Hypertension and Heart Failure

Prazosin, a post-synaptic selective alpha 1-adrenoreceptor antagonist, has been widely recognized for its efficacy in treating hypertension and congestive heart failure (CHF). Research highlights its favorable effects on plasma lipids in hypertensive patients, suggesting potential cardiovascular benefits beyond blood pressure control. Its balanced arterial and venous dilation effects make it comparable to nitroprusside for sustained haemodynamic and clinical outcomes during long-term therapy for CHF, with a well-tolerated profile and minimal side effects primarily related to orthostatic hypotension, which can be managed by dosage adjustments (Stanaszek, Kellerman, Brogden, & Romankiewicz, 1983).

Analytical and Pharmacological Aspects

The analytical and pharmacological aspects of Prazosin have been a subject of detailed reviews, emphasizing its role in hypertension management, benign prostatic hyperplasia, and prostate cancer. The comprehensive analysis of various methods for determining Prazosin hydrochloride in different matrices underscores the compound's significance in clinical and research settings, facilitating deeper understanding and optimization of its therapeutic use (Shrivastava, 2015).

Potential for PTSD Treatment

Emerging research suggests the application of Prazosin in treating PTSD-related symptoms, such as nightmares and insomnia, indicating the compound's potential in addressing mental health conditions. The alpha-1 adrenergic receptor antagonism principle may offer novel pathways for managing PTSD, highlighting the broader therapeutic scope of Prazosin and its derivatives (Shad, Surís, & North, 2011).

Safety And Hazards

When handling Prazobind-d8, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prazobind-d8

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